2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-(Azepan-1-yl)-6-methylpyrimidin-4-yloxy-N-(2,5-dimethylphenyl)acetamide, or more commonly known as AZ6MP, is a novel synthetic compound that has been developed for a variety of scientific research applications. AZ6MP is a member of the azepane class of compounds, which are characterized by the presence of a nitrogen atom in the ring. AZ6MP has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, AZ6MP has been shown to possess anti-inflammatory and anti-cancer properties.
Scientific Research Applications
AZ6MP has been studied for a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide), which is involved in the production of pro-inflammatory molecules. In addition, AZ6MP has been found to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Mechanism of Action
The mechanism of action of AZ6MP is not fully understood. However, it is believed to act by inhibiting the activity of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide, which is involved in the production of pro-inflammatory molecules. In addition, AZ6MP has been found to possess anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
AZ6MP has been found to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, AZ6MP has been found to possess antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
The main advantage of using AZ6MP for laboratory experiments is its potency as an inhibitor of the enzyme 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide. This makes it a useful tool for studying the role of this compound in the production of pro-inflammatory molecules. However, one limitation of using AZ6MP is that it is not yet fully understood how it works. This means that further research is needed to fully understand the mechanism of action of AZ6MP.
Future Directions
The potential future directions for AZ6MP include further research into its mechanism of action, as well as its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, further research could be conducted into the potential use of AZ6MP as an antioxidant and neuroprotective agent. Finally, further research could be conducted into the potential use of AZ6MP as a potential anti-cancer drug.
Synthesis Methods
AZ6MP is synthesized through a multi-step process that involves the use of a variety of reagents. The first step is the formation of the azepane ring, which is accomplished by reacting a pyrimidine-6-ylmethylene derivative with a nitromethane. This reaction is followed by the condensation of the azepane ring with a 2,5-dimethylphenylacetamide. The final step involves the addition of an aldehyde to the compound, which forms the AZ6MP.
properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-8-9-16(2)18(12-15)23-19(26)14-27-20-13-17(3)22-21(24-20)25-10-6-4-5-7-11-25/h8-9,12-13H,4-7,10-11,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAQIKQLZHZDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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